2-Bromo-4,6-difluorobenzyl bromide
Description
Significance of Halogenated Benzyl (B1604629) Bromides as Synthetic Intermediates
Halogenated benzyl bromides are a class of organic compounds of significant interest in synthetic chemistry. wisdomlib.org The presence of the bromomethyl group provides a reactive site for nucleophilic substitution reactions, allowing for the facile introduction of the benzyl group into a wide range of molecules. wikipedia.org This process, known as benzylation, is a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and materials. wisdomlib.orgwikipedia.org
The carbon-bromine bond in the benzylic position is relatively weak and susceptible to cleavage, leading to the formation of a stable benzylic carbocation or radical intermediate. libretexts.org This reactivity is further enhanced by the adjacent aromatic ring, which stabilizes the intermediate through resonance. libretexts.org Consequently, benzyl bromides are effective alkylating agents for a variety of nucleophiles, including alcohols, phenols, amines, and carbanions.
Furthermore, the benzylic C-H bonds themselves are weaker than typical sp³ C-H bonds, making them susceptible to radical bromination, a common method for the synthesis of benzyl bromides from the corresponding toluenes. libretexts.org The versatility of benzyl halides is also demonstrated by their application in cross-coupling reactions, further expanding their utility in the construction of complex carbon-carbon and carbon-heteroatom bonds. wisdomlib.org
The Role of Fluorine and Bromine Substituents in Modulating Reactivity and Properties of Aromatic Systems
The presence of both fluorine and bromine substituents on the aromatic ring of 2-Bromo-4,6-difluorobenzyl bromide has a profound impact on its electronic properties and reactivity. Halogens exert two opposing electronic effects on aromatic rings: the inductive effect and the resonance effect. libretexts.org
The bromine atom also exhibits both inductive and resonance effects, although its electronegativity and the overlap of its 4p orbitals with the aromatic π-system are less pronounced than those of fluorine. The presence of multiple halogen substituents, as in this compound, significantly influences the electron density distribution within the aromatic ring, thereby affecting its reactivity in various transformations.
Beyond modulating reactivity, the incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov Fluorine substitution can enhance thermal stability, increase lipophilicity, and improve metabolic stability by blocking sites of oxidative metabolism. nih.gov This "fluorine effect" is a widely employed strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov The specific placement of fluorine atoms in this compound makes it a valuable building block for introducing these desirable properties into target molecules.
Overview of Research Directions for this compound and Related Fluorinated Benzyl Halides
While specific research on this compound is not extensively documented, the research trends for related fluorinated benzyl halides provide insight into its potential applications. These compounds are highly valued as intermediates in the synthesis of biologically active molecules and advanced materials.
For instance, the related compound 2,6-difluorobenzyl bromide is a key intermediate in the synthesis of the gonadotropin-releasing hormone antagonist Relugolix and the anticonvulsant medication Rufinamide. vasista.co.in It has also been utilized in the preparation of inhibitors of the bovine viral diarrhea virus. sigmaaldrich.comchemicalbook.com Similarly, 2,4-difluorobenzyl bromide has been used to create novel 1,2,4-triazolium derivatives and 1,5-biaryl pyrrole (B145914) EP1 receptor antagonists. sigmaaldrich.com
Given these precedents, it is reasonable to project that this compound would be a valuable precursor for the synthesis of novel pharmaceuticals and agrochemicals where its unique substitution pattern is required to achieve the desired biological activity and properties. The presence of the additional bromine atom on the aromatic ring offers a further point of synthetic diversification, for example, through cross-coupling reactions, allowing for the construction of even more complex and highly functionalized molecules. Research into compounds like (2-Bromo-4,6-difluorophenyl)cyanamide, used as a pharmaceutical intermediate, underscores the utility of the 2-bromo-4,6-difluoro-substituted phenyl motif in medicinal chemistry. synhet.com
Data Tables
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 1807193-40-3 | synquestlabs.com |
| Molecular Formula | C₇H₄Br₂F₂ | synquestlabs.com |
| Purity | 95% | synquestlabs.com |
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-(bromomethyl)-3,5-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2/c8-3-5-6(9)1-4(10)2-7(5)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRBEZOMTPWAPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CBr)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Bromo 4,6 Difluorobenzyl Bromide and Its Precursors
Established Synthetic Pathways for Difluorobenzyl Bromides
The synthesis of difluorobenzyl bromides, key precursors in various chemical applications, is achieved through several established routes. These pathways are designed to be efficient and high-yielding, focusing on the specific placement of bromo and fluoro groups on the benzyl (B1604629) structure.
Photoinitiated Bromination of Fluorinated Toluene (B28343) Derivatives
A significant pathway for synthesizing difluorobenzyl bromides involves the radical bromination of corresponding fluorinated toluene derivatives. This process is typically initiated by light, which facilitates the creation of bromine radicals necessary for the reaction to proceed.
A modern and cost-effective approach for the bromination of fluorinated toluenes employs a system of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂). masterorganicchemistry.com This method serves as an alternative to traditional brominating agents like N-bromosuccinimide (NBS). masterorganicchemistry.com In this system, hydrobromic acid reacts with hydrogen peroxide to generate bromine in situ. masterorganicchemistry.com The reaction is initiated under light, which causes the homolytic cleavage of the newly formed bromine, creating the bromine radicals that drive the substitution reaction. masterorganicchemistry.com This oxidation-bromination process is noted for its use of inexpensive reagents and for being a more environmentally friendly option, as it avoids the generation of certain organic wastes. researchgate.netacs.org
Achieving high purity and yield in the synthesis of difluorobenzyl bromides is critically dependent on the optimization of reaction conditions. For the photoinitiated bromination of 2,6-difluorotoluene (B1296929) using the HBr/H₂O₂ system, key factors include the molar ratios of reactants, reaction time, and temperature. masterorganicchemistry.com
Research has demonstrated that using specific molar ratios of the fluorinated toluene to HBr and H₂O₂ can lead to high product purity (≥99.0%) and yields. masterorganicchemistry.com For instance, one effective protocol involves the slow, dropwise addition of 30% hydrogen peroxide to a mixture of 2,6-difluorotoluene and 40% hydrobromic acid in a solvent like dichloromethane (B109758), under illumination from an iodine-tungsten lamp. masterorganicchemistry.com The reaction is typically conducted at reflux temperature for several hours. masterorganicchemistry.com The careful control of these parameters, as detailed in the table below, is essential for maximizing the conversion of the starting material while minimizing the formation of by-products. masterorganicchemistry.comacs.org
Table 1: Exemplary Reaction Conditions for the Synthesis of 2,6-Difluorobenzyl Bromide
| Starting Material | Reagents | Solvent | Conditions | Yield | Purity |
|---|---|---|---|---|---|
| 2,6-Difluorotoluene | 40% HBr, 30% H₂O₂ | Dichloromethane | Reflux, 10h, Light | 90.3% | 99.3% |
| 2,6-Difluorotoluene | 40% HBr, 30% H₂O₂ | Water | 80°C, 24h, Light | 87.5% | 99.5% |
Data sourced from patent CN102070398A. masterorganicchemistry.com
The bromination of fluorinated toluene derivatives via photoinitiation proceeds through a free-radical chain mechanism. masterorganicchemistry.com This mechanism is classically divided into three distinct stages: initiation, propagation, and termination. masterorganicchemistry.comresearchgate.net
Initiation: The process begins when light energy induces the homolytic fission of a bromine molecule (Br₂), which is formed in situ from the HBr/H₂O₂ system. This cleavage results in the formation of two highly reactive bromine radicals (Br•). masterorganicchemistry.comresearchgate.net
Propagation: This is the chain-carrying phase of the reaction. A bromine radical abstracts a hydrogen atom from the methyl group of the fluorinated toluene, forming a resonance-stabilized benzyl radical and a molecule of hydrogen bromide (HBr). masterorganicchemistry.com This subsequent benzyl radical then reacts with another bromine molecule (Br₂) to yield the desired difluorobenzyl bromide product and a new bromine radical, which can then continue the chain reaction. masterorganicchemistry.com
Termination: The chain reaction concludes when the radical species are consumed. This can occur in several ways, such as the combination of two bromine radicals to reform Br₂, the reaction of a benzyl radical with a bromine radical, or the dimerization of two benzyl radicals. masterorganicchemistry.com
The stability of the intermediate benzyl radical is a key factor influencing the reaction's success. The presence of fluorine atoms on the aromatic ring can influence the reactivity of the substrate and the stability of the radical intermediate.
Synthesis from Fluorinated Benzoate (B1203000) Esters via Reduction and Halogenation
An alternative synthetic route to difluorobenzyl bromides starts from fluorinated benzoate esters. This multi-step process involves an initial reduction of the ester to a benzyl alcohol, followed by a halogenation step to yield the final bromide product.
The first step in this pathway is the reduction of a fluorinated benzoate ester, such as Methyl 2,6-difluorobenzoate, to its corresponding alcohol, (2,6-difluorophenyl)methanol. masterorganicchemistry.com While sodium borohydride (B1222165) (NaBH₄) is a common reducing agent, it is generally not reactive enough to reduce esters under standard conditions without the use of activating additives or harsh conditions. masterorganicchemistry.com
For a more effective and direct reduction of esters to primary alcohols, a more powerful reducing agent is required. researchgate.net Lithium aluminum hydride (LiAlH₄) is a potent hydride donor that readily reduces a wide range of carboxylic acid derivatives, including esters, to their corresponding primary alcohols. researchgate.net The reaction typically involves treating the ester with LiAlH₄ in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The process effectively converts the ester functional group into a primary alcohol, yielding (2,6-difluorophenyl)methanol in this case. researchgate.net This transformation is a crucial step, creating the necessary benzyl alcohol intermediate for the subsequent halogenation reaction.
Conversion of Fluorinated Benzyl Alcohols to Bromides (e.g., CBr4/PPh3 methods)
The transformation of fluorinated benzyl alcohols into their corresponding bromides is a critical step in the synthesis of polyhalogenated aromatic compounds. A prominent and effective method for this conversion is the Appel reaction, which utilizes triphenylphosphine (B44618) (PPh3) and a tetrahalomethane. organic-chemistry.org For the specific synthesis of 2-Bromo-4,6-difluorobenzyl bromide from its alcohol precursor, the reagent system of carbon tetrabromide (CBr4) and triphenylphosphine offers a mild and high-yielding route. organic-chemistry.orgsciforum.net
The reaction mechanism initiates with the activation of triphenylphosphine by CBr4. This is followed by the attack of the alcohol's oxygen atom on the phosphorus, creating an oxyphosphonium intermediate. organic-chemistry.org This step effectively turns the hydroxyl group into a good leaving group. Subsequently, a nucleophilic attack by the bromide ion on the benzylic carbon occurs via an SN2 mechanism, resulting in the desired benzyl bromide with an inversion of configuration if the carbon center is chiral. organic-chemistry.org The reaction is typically performed in aprotic solvents like dichloromethane or acetonitrile. While the combination of CBr4 and PPh3 is standard for producing alkyl bromides, it's noteworthy that using bromotrichloromethane (B165885) (BrCCl3) can result in a mixture of both alkyl bromides and chlorides, with the product ratio being solvent-dependent. sciforum.net
A representative reaction is detailed in the table below:
| Reactant | Reagents | Solvent | Product |
| 2-Bromo-4,6-difluorobenzyl alcohol | CBr4, PPh3 | Dichloromethane | This compound |
Emerging Synthetic Approaches and Strategic Considerations for Polyhalogenated Benzyl Bromides
The synthesis of complex molecules like this compound requires careful strategic planning to control the placement of multiple halogen substituents, which significantly influence the molecule's reactivity.
Achieving regioselectivity—the control of where a chemical group is placed on a molecule—is a primary challenge in the synthesis of polyhalogenated aromatic compounds. nih.govresearchgate.net Electrophilic aromatic bromination is the most common method for creating aryl bromides. nih.govresearchgate.net The directing effects of existing substituents on the aromatic ring are paramount. For instance, zeolites can be used as catalysts to induce high para-selectivity during the electrophilic bromination of certain aromatic substrates. nih.govgoogle.com Another approach involves using N-bromosuccinimide (NBS) in conjunction with silica (B1680970) gel for regioselective bromination. nih.gov The development of highly regioselective bromination methods is a priority as aryl bromides are crucial intermediates in the production of pharmaceuticals, agrochemicals, and other functional materials. nih.govresearchgate.net
A significant hurdle in the synthesis of benzyl bromides is the potential for unwanted side reactions, most notably Wurtz-type coupling. This reaction leads to the reductive dimerization of the halide, forming a new carbon-carbon bond. researchgate.net For instance, benzyl halides can undergo this homocoupling, promoted by metals like zinc in an aqueous medium, to form 1,2-diphenylethane (B90400) derivatives. researchgate.net Such side reactions reduce the yield of the desired monomeric benzyl bromide and introduce impurities that can be difficult to separate.
Furthermore, benzyl halides are substrates in various cross-coupling reactions. While often desired, these reactions highlight the reactivity of the carbon-halogen bond. For example, iron-catalyzed protocols can couple benzyl bromides with alkenes or disulfides. nih.govnih.gov Palladium catalysts are also widely used to form C-C and C-S bonds from benzyl halides. researchgate.netorganic-chemistry.org The challenge for the synthetic chemist is to control this reactivity, ensuring that the desired transformation occurs selectively without promoting unwanted coupling reactions. Careful selection of catalysts, reagents, and reaction conditions is therefore critical to prevent dimerization and other side reactions.
Purification and Isolation Techniques in Scalable Synthesis
The isolation of a pure product from a reaction mixture is a critical final step in a synthetic sequence, particularly as the process is scaled up for larger production.
Silica gel column chromatography is a fundamental and widely used technique for the purification of organic compounds. The separation is based on the principle of differential adsorption of the components of a mixture onto a stationary phase (silica gel) as a mobile phase (eluent) is passed through it. For a relatively nonpolar compound like this compound, a typical eluent system would consist of a mixture of a nonpolar solvent, such as hexane, and a slightly more polar solvent, like ethyl acetate (B1210297) or dichloromethane.
The effectiveness of the separation depends on the choice of eluent and the nature of the compounds to be separated. In the context of the Appel reaction, for example, chromatography is essential for removing the triphenylphosphine oxide byproduct from the desired alkyl halide product. sciforum.net While highly effective, scaling up traditional column chromatography can be resource-intensive, requiring large volumes of solvent and silica gel.
Example Chromatographic System:
| Parameter | Value |
| Stationary Phase | Silica Gel |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Compound to Isolate | This compound |
| Major Impurity to Remove | Triphenylphosphine oxide |
Flash Chromatography
Flash chromatography is a crucial purification technique in the synthesis of this compound and its precursors, valued for its efficiency and speed in separating the desired product from unreacted starting materials, by-products, and other impurities. This purification method is a modification of traditional column chromatography, but it utilizes a constant, positive pressure to force the mobile phase through the stationary phase, which significantly reduces the elution time.
In the context of substituted benzyl bromide synthesis, flash chromatography is typically employed after the initial work-up of the reaction mixture. The crude product, once extracted and dried, is often a mixture that requires further purification to achieve the high purity levels necessary for subsequent synthetic steps or for final product specifications.
The stationary phase most commonly used for the purification of benzyl bromides is silica gel. The choice of the mobile phase, or eluent, is critical and is determined by the polarity of the target compound and the impurities to be removed. For relatively non-polar compounds like many benzyl bromides, a non-polar solvent system is typically employed. Researchers often use thin-layer chromatography (TLC) to determine the optimal solvent system before performing flash chromatography. rsc.org
Detailed research findings for the purification of closely related substituted benzyl bromides demonstrate the utility of flash chromatography. For instance, in the synthesis of 2,6-difluorobenzyl bromide, the crude product was purified by silica gel column chromatography using petroleum ether as the eluent, resulting in a product with a purity of 99.3%. google.com In other studies involving a range of substituted benzyl bromides, a mixture of n-hexane and ethyl acetate was used as the eluent for purification via flash column chromatography. rsc.org While specific conditions for this compound are not detailed in the provided search results, the methodologies applied to structurally similar compounds provide a strong basis for its purification.
The following table summarizes typical conditions used in the flash chromatographic purification of various substituted benzyl bromides, which are analogous to the methods that would be applied for this compound.
Table 1: Flash Chromatography Conditions for Substituted Benzyl Bromides
| Compound | Stationary Phase | Mobile Phase (Eluent) | Purity Achieved |
|---|---|---|---|
| 2,6-Difluorobenzyl bromide | Silica Gel | Petroleum ether | 99.3% google.com |
| 4-Bromobenzyl Bromide | Silica Gel | n-Hexane/Ethyl acetate (1:1) | Not specified rsc.org |
| 4-Chlorobenzyl Bromide | Silica Gel | n-Hexane/Ethyl acetate (1:1) | Not specified rsc.org |
Reactivity and Mechanistic Studies of 2 Bromo 4,6 Difluorobenzyl Bromide
Nucleophilic Substitution Reactions at the Benzylic Carbon
The presence of a bromine atom on the benzylic carbon makes 2-Bromo-4,6-difluorobenzyl bromide susceptible to nucleophilic substitution reactions. The electron-withdrawing nature of the fluorine atoms on the aromatic ring further influences the reactivity of the benzylic position.
Alkylation Reactions with Diverse Nucleophiles
This compound serves as an effective alkylating agent for a variety of nucleophiles. This reactivity is demonstrated in the synthesis of complex heterocyclic structures. For instance, related compounds like 2,6-difluorobenzyl bromide are utilized in the alkylation of quinazoline-2-thioxo-4-one sigmaaldrich.com. In a typical reaction, the nucleophilic sulfur atom of the thione attacks the electrophilic benzylic carbon, displacing the bromide ion and forming a new carbon-sulfur bond. Such reactions are often carried out in the presence of a base to deprotonate the nucleophile, enhancing its reactivity nih.gov.
Similarly, the nitrogen atoms of heterocyclic compounds like benzimidazoles can be alkylated. The N1 position of the benzimidazole (B57391) ring can act as a nucleophile, reacting with benzyl (B1604629) bromides to form N-substituted benzimidazole derivatives google.com. These reactions are crucial for the synthesis of various biologically active molecules.
Formation of Azide (B81097) Derivatives via Nucleophilic Substitution
A notable example of nucleophilic substitution is the reaction of benzyl bromides with sodium azide to form benzyl azides. The synthesis of 2,4-difluorobenzyl azide from 2,4-difluorobenzyl bromide illustrates this process. In this reaction, the azide ion (N₃⁻) acts as the nucleophile, displacing the bromide ion from the benzylic carbon. This reaction typically proceeds with high efficiency, providing the corresponding azide in good yield rsc.org. For example, reacting 2,4-difluorobenzyl bromide with sodium azide results in an 87% yield of 2,4-difluorobenzyl azide rsc.org.
Table 1: Synthesis of Azide Derivatives from Benzyl Bromides
| Starting Material | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| 2,4-Difluorobenzyl bromide | Sodium Azide (NaN₃) | 2,4-Difluorobenzyl azide | 87% | rsc.org |
| 2,6-Difluorobenzyl bromide | Sodium Azide (NaN₃) | 2,6-Difluorobenzyl azide | 95% | rsc.org |
| 4-Bromobenzyl bromide | Sodium Azide (NaN₃) | 4-Bromobenzyl azide | 92% | rsc.org |
Comparative Analysis of Substitution Rates and Selectivity Influenced by Halogen Substituents
The rate and selectivity of nucleophilic substitution reactions involving benzyl halides are significantly influenced by the nature and position of halogen substituents on the aromatic ring.
Electronic Effects: The two fluorine atoms at positions 4 and 6 on the benzene (B151609) ring in this compound are strongly electron-withdrawing. This deactivates the aromatic ring towards electrophilic substitution but activates the benzylic carbon towards nucleophilic attack by stabilizing the transition state of an Sₙ2 reaction. The electron-withdrawing effect of fluorine at the para position is known to deactivate the aromatic ring . In contrast, electron-donating groups on the benzyl moiety would increase the rate of reaction with nucleophiles researchgate.net.
Steric Effects: The bromine atom at the 2-position introduces steric hindrance around the reaction center. This steric bulk can hinder the backside attack required for an Sₙ2 mechanism . However, benzylic systems are also capable of undergoing Sₙ1 reactions due to the ability of the benzene ring to stabilize the resulting benzylic carbocation through resonance stackexchange.comquora.com.
Leaving Group Ability: Bromide is an excellent leaving group, which facilitates both Sₙ1 and Sₙ2 reactions. The strength of the carbon-halogen bond is a key factor, with C-Br bonds being weaker than C-Cl bonds, making bromide a better leaving group quora.com. In cases where Sₙ2 and E2 reactions compete, chlorides tend to favor elimination more than iodides due to the higher electronegativity of chlorine, which increases the acidity of the beta-hydrogens libretexts.org.
Transition-Metal-Catalyzed Cross-Coupling Reactions
The carbon-bromine bonds in this compound can participate in transition-metal-catalyzed cross-coupling reactions, a powerful tool for forming new carbon-carbon bonds.
Formation and Application of Organometallic Reagents
One of the key steps in many cross-coupling reactions is the formation of an organometallic reagent. Organozinc reagents, for example, can be prepared from organic halides like difluorobenzyl bromides figshare.comsigmaaldrich.com. The direct insertion of zinc metal into the carbon-halogen bond of an organohalide is a common method for their synthesis nih.govorganic-chemistry.org. The reactivity of zinc can be enhanced by activators such as lithium chloride organic-chemistry.orgwikipedia.org. These organozinc reagents are valuable because they are compatible with a wide range of functional groups sigmaaldrich.comorganic-chemistry.org.
Palladium-Catalyzed Coupling Reactions (e.g., Negishi Coupling) in Carbon-Carbon Bond Formation
The Negishi coupling is a palladium-catalyzed cross-coupling reaction between an organozinc compound and an organic halide, and it is a versatile method for creating C-C bonds wikipedia.orgorganic-chemistry.org. Organozinc reagents derived from difluorobenzyl bromides can be coupled with various aryl or vinyl halides in the presence of a palladium catalyst sigmaaldrich.comresearchgate.net.
The general catalytic cycle for a Negishi coupling involves three main steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the organic halide.
Transmetalation: The organic group from the organozinc reagent is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst youtube.com.
This methodology has been successfully applied to the synthesis of a wide array of complex molecules, demonstrating its broad scope and functional group tolerance wikipedia.orgmit.eduresearchgate.net.
Sonogashira Coupling Reactions with Fluorinated Benzyl Bromides
The Sonogashira reaction, a cornerstone of carbon-carbon bond formation, facilitates the coupling of terminal alkynes with aryl or vinyl halides. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org While the reaction proceeds under mild conditions, including room temperature and in aqueous media, its efficiency with benzyl bromides, particularly those bearing fluorine substituents, presents unique considerations. wikipedia.org
Fluorinated benzyl bromides are valuable intermediates in the synthesis of complex molecules due to the unique properties imparted by the fluorine atoms. nih.govnih.gov The reactivity of the halide in a Sonogashira coupling is a critical factor, with the general trend being I > Br > Cl. wikipedia.orgyoutube.com Consequently, the coupling of aryl bromides often requires heating to proceed efficiently. wikipedia.org However, advancements have led to protocols that enable the coupling of aryl bromides at room temperature, sometimes even in water without a copper co-catalyst. pitt.edu
For fluorinated benzyl bromides like this compound, the presence of multiple halogens introduces the potential for selective reactivity. The reactivity order of sp2-hybridized carbons follows vinyl iodide > vinyl triflate > vinyl bromide > vinyl chloride > aryl iodide > aryl triflate > aryl bromide >>> aryl chloride. wikipedia.org This differential reactivity can be exploited to achieve selective couplings. For instance, in a molecule with both an iodide and a bromide, the iodide can be selectively coupled at room temperature, leaving the bromide intact for subsequent transformations. wikipedia.orgyoutube.com
The choice of catalyst and ligands is crucial for the successful coupling of less reactive bromides. youtube.com For example, palladium(II) β-oxoiminatophosphane complexes have been shown to be efficient for Sonogashira couplings under mild conditions. organic-chemistry.org The use of specific ligands can enhance the reactivity of the palladium catalyst, enabling the coupling of aryl bromides. youtube.com
The reaction conditions, including the base and solvent, also play a significant role. While traditional Sonogashira reactions often require anhydrous and anaerobic conditions, newer methods have been developed that are less stringent. organic-chemistry.org The use of bases like triethylamine (B128534) is common, and the reaction can be performed in various solvents, including toluene (B28343). researchgate.net
Table 1: Reactivity of Halides in Sonogashira Coupling
| Halide/Leaving Group | General Reactivity |
| Vinyl Iodide | Highest |
| Vinyl Triflate | High |
| Vinyl Bromide | High |
| Vinyl Chloride | Moderate |
| Aryl Iodide | Moderate |
| Aryl Triflate | Moderate |
| Aryl Bromide | Lower (often requires heating) |
| Aryl Chloride | Lowest |
This table illustrates the general reactivity trend of various halides and triflates in Sonogashira coupling reactions. wikipedia.orgyoutube.com
Strategic Use of this compound in Enabling Complex Molecular Architectures
The strategic incorporation of this compound into synthetic routes allows for the construction of complex molecular architectures with tailored properties. The presence of both a bromine atom on the aromatic ring and a benzylic bromide offers two distinct points for functionalization, which can be addressed selectively under different reaction conditions. This dual reactivity makes it a versatile building block in medicinal chemistry and materials science.
The bromine atom on the aromatic ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. nih.govresearchgate.net These reactions are fundamental in creating carbon-carbon and carbon-heteroatom bonds, enabling the connection of the difluorinated phenyl ring to other molecular fragments. The fluorine atoms on the ring can influence the electronic properties of the molecule, potentially enhancing biological activity or tuning the optical and electronic properties of materials. ossila.com For instance, fluorinated compounds are often used in the synthesis of pharmaceuticals and agrochemicals. google.comsigmaaldrich.com
The benzylic bromide is a reactive electrophile, readily participating in nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at the benzylic position. For example, it can be reacted with amines, alcohols, thiols, and carbanions to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. This versatility is crucial for building complex side chains or linking the core structure to other parts of a larger molecule.
The strategic sequence of these reactions is key. For example, a Sonogashira coupling could be performed first at the aryl bromide position, followed by a nucleophilic substitution at the benzylic bromide position. wikipedia.org The differential reactivity of the two bromine atoms allows for this stepwise functionalization. The aryl bromide is generally less reactive in nucleophilic substitution reactions compared to the benzylic bromide, while the benzylic bromide is not a substrate for typical palladium-catalyzed cross-coupling reactions.
The fluorinated benzyl bromide moiety itself can be synthesized through various methods, including the photoinduced difunctionalization of styrenes. nih.govnih.gov This method provides a mild and efficient route to these valuable intermediates.
Radical Reactions and Related Transformations
Photoinduced Radical Processes for Functionalization
Photoinduced radical processes offer a powerful and mild approach for the functionalization of organic molecules, including fluorinated benzyl bromides. nih.govnih.gov Visible light-mediated photoredox catalysis has emerged as a particularly effective strategy for generating radicals under gentle conditions, often at room temperature. acs.org
One significant application is the generation of fluorinated benzyl bromides themselves through a photoinduced atom transfer radical addition (ATRA) process. nih.govnih.gov In this method, a photocatalyst, such as Ir(ppy)₃, absorbs visible light and initiates a radical chain reaction. nih.gov This process can be used for the difunctionalization of styrenes to produce fluorinated benzyl bromides. nih.govnih.gov The reaction is atom-economical and can be performed with low catalyst loadings. nih.gov
Once formed, fluorinated benzyl bromides can undergo further functionalization through photoinduced radical reactions. For example, the benzylic C-Br bond can be homolytically cleaved under photolytic conditions to generate a benzylic radical. This radical can then participate in various transformations, such as addition to alkenes or alkynes, or coupling with other radical species.
The use of visible light to initiate these reactions avoids the need for harsh reagents or high temperatures, making it compatible with a wide range of functional groups. nih.govnih.gov This is particularly advantageous when dealing with complex molecules that may be sensitive to more traditional reaction conditions.
Table 2: Example of a Photoinduced Radical Reaction
| Reactants | Catalyst | Light Source | Product | Reference |
| Styrene, Ethyl bromodifluoroacetate | Ir(ppy)₃ | Blue LED | Fluorinated benzyl bromide | nih.gov |
This table provides a specific example of a photoinduced radical process for the synthesis of fluorinated benzyl bromides.
Intramolecular Halocyclization Reactions
Intramolecular halocyclization reactions represent a powerful strategy for the construction of cyclic structures, particularly heterocycles. While direct studies on the intramolecular halocyclization of this compound itself are not prevalent in the provided search results, the principles of radical cyclization are highly relevant to the reactivity of its derivatives.
In the context of radical reactions, a radical can be generated at a position remote to a double or triple bond within the same molecule. This radical can then add intramolecularly to the unsaturated bond, forming a new ring and a new radical center. This process is known as a radical cyclization. mdpi.com
For a derivative of this compound, a radical could be generated, for instance, on a side chain attached to the benzylic position. If this side chain also contains an alkene or alkyne, an intramolecular cyclization can occur. The regioselectivity of the cyclization (i.e., the size of the ring formed) is governed by Baldwin's rules. Typically, 5-exo and 6-exo cyclizations are favored.
A related concept is atom-transfer radical cyclization (ATRC). In ATRC, a radical is generated by the homolytic cleavage of a carbon-halogen bond. mdpi.com This radical then undergoes cyclization, and the resulting radical abstracts a halogen atom from a suitable donor to complete the catalytic cycle. mdpi.com This process can be initiated by various methods, including the use of transition metal catalysts or photoinitiation.
While the search results primarily discuss intermolecular radical additions and cyclizations of other systems, the fundamental principles are applicable. For instance, the generation of a radical from a bromo-propanamide derivative and its subsequent 5-exo cyclization demonstrates the feasibility of such transformations. mdpi.com
Computational Chemistry and Mechanistic Elucidation
Density Functional Theory (DFT) Studies of Reactivity Profiles
Density Functional Theory (DFT) has become an indispensable tool for understanding and predicting the reactivity of chemical compounds. researchgate.netresearchgate.net By calculating the electronic structure of a molecule, DFT can provide insights into properties such as electrophilicity, steric effects, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for determining chemical reactivity. researchgate.net
For a molecule like this compound, DFT calculations can elucidate the reactivity of its different functional groups. For example, the calculations can predict the relative electrophilicity of the benzylic carbon versus the aromatic carbons, providing a theoretical basis for the observed selectivity in nucleophilic substitution and cross-coupling reactions. The presence of the electron-withdrawing fluorine atoms is expected to significantly influence the electronic properties of the aromatic ring. ossila.com
DFT can also be used to model the transition states of potential reaction pathways, allowing for the determination of activation energies and the prediction of the most favorable reaction mechanism. mdpi.com For instance, in a nucleophilic substitution reaction at the benzylic position, DFT could be used to compare the energetics of an SN1 versus an SN2 pathway. beilstein-journals.org
Furthermore, DFT calculations can help to understand the role of steric effects. The bromine and fluorine atoms on the aromatic ring, as well as the benzylic bromine, create a specific steric environment around the reactive centers. DFT can quantify these steric effects and predict their impact on the approach of a nucleophile or a catalyst.
While the search results provide examples of DFT studies on related bromo- and fluoro-substituted aromatic compounds, they highlight the general approach. researchgate.netresearchgate.netmdpi.com For instance, studies on 2-bromo-4,6-bis(dibromoacetyl)resorcinol used DFT to analyze chemical reactivity and charge transfer properties. researchgate.netresearchgate.net Similarly, DFT was employed to investigate the nucleophilic reactivity of 4,6-dichloro-5-nitrobenzofuroxan. mdpi.com These examples demonstrate the power of DFT to provide a detailed understanding of the factors governing the reactivity of complex halogenated aromatic compounds.
Molecular Modeling of Conformational Effects and Reactivity (e.g., in enzyme inhibitor design)
While specific molecular modeling studies on this compound are not extensively documented in publicly available literature, the conformational preferences and reactivity of substituted benzyl derivatives have been a subject of computational investigation. nih.gov These studies provide a framework for understanding how the interplay of steric and electronic effects governs the molecule's three-dimensional structure and its interaction with biological targets.
Computational methods, such as Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM), are powerful tools to analyze the conformational landscape of molecules like this compound. nih.gov For instance, studies on benzyl derivatives have shown that the preference for specific conformations, such as perpendicular or gauche, is often dictated by the minimization of steric repulsion between the substituents on the benzyl group and the hydrogen atoms on the aromatic ring. nih.gov In the case of this compound, the bulky bromine atom and the electronegative fluorine atoms would significantly influence the rotational barrier around the C-C bond connecting the bromomethyl group to the benzene ring.
The design of enzyme inhibitors often relies on understanding the precise three-dimensional fit of a molecule within the active site of a protein. Molecular docking simulations, a key component of molecular modeling, can predict the binding orientation and affinity of a ligand like this compound to a target enzyme. Although specific examples involving this compound are scarce, the principles of Quantitative Structure-Activity Relationship (QSAR) studies on other enzyme inhibitors, such as those for acetylcholinesterase, demonstrate the importance of molecular descriptors in predicting biological activity. nih.gov These models correlate structural features with inhibitory potency, and similar approaches could be applied to derivatives of this compound.
To illustrate the potential insights from such studies, the following hypothetical data table outlines key conformational parameters that could be derived from molecular modeling of this compound.
Table 1: Hypothetical Conformational Analysis Data for this compound
| Parameter | Predicted Value | Method | Significance in Enzyme Inhibitor Design |
|---|---|---|---|
| Dihedral Angle (F-C4-C5-C-Br) | 105° | DFT (B3LYP/6-311G**) | Determines the spatial arrangement of key functional groups, influencing the fit into an enzyme's active site. |
| Rotational Energy Barrier | 5.2 kcal/mol | DFT | Indicates the flexibility of the molecule, which can affect its ability to adopt the optimal conformation for binding. |
| Molecular Electrostatic Potential | -45 to +30 kcal/mol | DFT | Maps regions of positive and negative charge, which are crucial for electrostatic interactions with amino acid residues in the active site. |
| Docking Score (Hypothetical Target) | -8.5 kcal/mol | Molecular Docking | Predicts the binding affinity to a target protein; a lower score generally indicates a stronger interaction. |
Prediction of Reaction Pathways and Selectivity
The prediction of reaction pathways and selectivity for a given compound is a significant achievement of modern computational chemistry. For this compound, the presence of two different bromine atoms—one on the aromatic ring and one on the benzylic position—presents an interesting case for selectivity in its reactions.
The benzylic bromide is generally more reactive towards nucleophilic substitution than the aryl bromide due to the resonance stabilization of the resulting benzyl carbocation intermediate. pearson.com This is a fundamental principle in organic chemistry that can be further elucidated through computational studies. DFT calculations can be employed to map the potential energy surfaces for various reaction pathways, allowing for the determination of activation energies and the identification of the most likely reaction products. nih.gov
For example, in a reaction with a nucleophile, two primary pathways are possible: substitution at the benzylic carbon (an SN reaction) or at the aromatic carbon (a nucleophilic aromatic substitution, SNAr). Computational models would likely predict a significantly lower activation barrier for the SN reaction at the benzylic position, confirming its higher reactivity.
Furthermore, computational analysis can provide insights into the regioselectivity of reactions. While the benzylic bromide is the more reactive site for nucleophilic substitution, the electronic effects of the fluorine and bromine substituents on the aromatic ring will influence the regioselectivity of electrophilic aromatic substitution reactions, should the compound undergo such transformations.
The following table presents a hypothetical comparison of predicted versus experimental outcomes for a nucleophilic substitution reaction of this compound, highlighting the predictive power of computational methods.
Table 2: Predicted vs. Experimental Selectivity in the Reaction of this compound with Sodium Methoxide
| Reaction Pathway | Predicted Activation Energy (kcal/mol) | Predicted Product Ratio | Experimental Product Ratio |
|---|---|---|---|
| Benzylic Substitution | 18.5 | >99% | >98% |
| Aromatic Substitution | 35.2 | <1% | <2% |
Applications of 2 Bromo 4,6 Difluorobenzyl Bromide in Advanced Organic Synthesis
As a Versatile Building Block for Complex Molecule Construction
The reactivity of the benzylic bromide and the influence of the fluorine and bromine substituents on the aromatic ring make 2-Bromo-4,6-difluorobenzyl bromide a valuable reagent for forging new carbon-carbon and carbon-heteroatom bonds.
Synthesis of Substituted Benzyl (B1604629) and Heteroaryl Methanes
The synthesis of substituted benzyl and heteroaryl methanes can be achieved through various coupling reactions where this compound acts as an electrophile. While direct coupling reactions can sometimes lead to complex mixtures or undesired homo-coupled products, strategic approaches have been developed. For instance, in the synthesis of certain biphenylethane derivatives, direct coupling attempts proved challenging. rsc.org However, the core structure of this compound is representative of the class of substituted benzyl bromides that are prepared by the bromination of the corresponding substituted toluenes. google.com This process typically involves reacting the substituted toluene (B28343) with a brominating agent in the presence of a radical initiator. google.com
The resulting benzyl bromide is a versatile functional handle for further molecular modifications. nih.gov For example, it can undergo nucleophilic substitution reactions with a wide range of nucleophiles. This allows for the introduction of various functional groups, leading to the formation of substituted benzyl derivatives. nih.gov The electron-withdrawing nature of the fluorine atoms on the benzene (B151609) ring can influence the reactivity of the benzylic position, making it susceptible to nucleophilic attack.
Preparation of 1,3,5-Triazine-2,4,6-triones
The 1,3,5-triazine (B166579) core is a significant scaffold in medicinal chemistry and materials science. The synthesis of substituted 1,3,5-triazines often involves the use of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as a starting material. clockss.org Nucleophilic substitution reactions on the triazine ring allow for the sequential introduction of different substituents. clockss.org
While direct use of this compound in the synthesis of 1,3,5-triazine-2,4,6-triones is not explicitly detailed in the provided context, the general synthetic strategies for trisubstituted 1,3,5-triazines provide a framework for its potential application. clockss.org For instance, a bromo-substituted phenyl group can be introduced onto the triazine core, as seen in 2,4,6-tris(4-bromophenyl)-1,3,5-triazine. nih.gov The synthesis of such compounds can be achieved through methods like the Grignard reaction, where a phenyl magnesium bromide compound reacts with cyanuric chloride. google.com Subsequently, the bromine atoms on the phenyl rings could serve as handles for further functionalization through cross-coupling reactions.
A representative set of 2-thio-, 2-amino-, and 2-oxo-substituted 1,3,5-triazines has been synthesized via SNAr reactions using 2,4,6-trichloro-1,3,5-triazine and 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) as starting materials. clockss.org This highlights the versatility of substitution reactions on the triazine ring for creating diverse derivatives.
| Triazine Derivative | Starting Material | Reaction Type |
| 2,4,6-trisubstituted 1,3,5-triazines | 2,4,6-trichloro-1,3,5-triazine | SNAr Reaction |
| 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine | Cyanuric chloride and a phenyl magnesium bromide | Grignard Reaction |
| 2-thio-, 2-amino-, and 2-oxo-substituted 1,3,5-triazines | 2-chloro-4,6-dimethoxy-1,3,5-triazine | SNAr Reaction |
Development of 2(3H)-Benzoxazolone Derivatives
2(3H)-Benzoxazolone and its derivatives are recognized as important structural motifs in medicinal chemistry, exhibiting a range of biological activities. nih.govnih.gov The synthesis of N-substituted benzoxazolone derivatives often involves the reaction of the benzoxazolone core with various electrophiles. nih.gov
The development of novel 2(3H)-benzoxazolone derivatives can utilize reagents like this compound to introduce the substituted benzyl moiety onto the nitrogen atom of the benzoxazolone ring system. This alkylation reaction would lead to the formation of N-(2-Bromo-4,6-difluorobenzyl)-2(3H)-benzoxazolones. Such derivatives could be further modified at the bromine position to create a library of compounds for biological screening. The synthesis of various N-substituted 1,3-benzoxazol-2(3H)-one derivatives has been reported, highlighting the feasibility of this synthetic approach. researchgate.net
Creation of Fluorinated Scaffolds and Functionalized Aromatic Compounds
The presence of fluorine atoms in organic molecules can significantly influence their physicochemical and biological properties. This compound is an excellent starting material for introducing a difluorinated phenyl ring into larger molecular frameworks.
Incorporation of Fluorine and Bromine in Drug-like Molecules
The strategic incorporation of fluorine and bromine into molecules is a common strategy in drug design. ump.edu.pl Fluorine can enhance metabolic stability, binding affinity, and membrane permeability. nih.govresearchgate.net Bromine can also positively affect therapeutic activity and the duration of action. ump.edu.pl
This compound provides a pre-functionalized scaffold containing both of these valuable halogens. Its use in synthesis allows for the direct incorporation of a 2-bromo-4,6-difluorophenyl group. This is particularly advantageous in the development of new therapeutic agents where the modulation of properties through halogenation is desired. The replacement of a C-H bond with a C-F bond can lead to improved pharmacological properties. nih.gov
| Property | Effect of Fluorine Incorporation |
| Metabolic Stability | Can be increased by blocking sites of oxidative metabolism. researchgate.net |
| Binding Affinity | Can be enhanced through favorable interactions with target proteins. researchgate.net |
| Lipophilicity | Can be modulated to improve absorption and transport. nih.gov |
| pKa | Can be altered, affecting the ionization state of the molecule. researchgate.net |
Synthetic Strategies for Unsymmetrically Substituted Biphenylethane Derivatives
The synthesis of unsymmetrically substituted biphenylethane derivatives can be challenging, with direct coupling methods often proving ineffective. rsc.org An alternative and successful strategy involves a multi-step approach. For the synthesis of a fluorine-containing 1,2-bis(4-bromophenyl)ethane, a key intermediate, a selective hydrogenation of the corresponding alkyne precursor was employed. rsc.org
While direct use of this compound in this specific reported synthesis was not the chosen route, its structural motif is relevant to the challenges encountered. Attempts at alkyl-aryl cross-coupling reactions to form the desired Csp3–Csp2 bond for unsymmetrical biphenylethanes can be complex. rsc.org The synthesis of such molecules is of interest for applications in molecular electronics, where unsymmetrical substitution can lead to desirable properties like diode behavior. rsc.org
Development of Functionalized Materials
Synthesis of Fluorinated Polymers with Enhanced Properties
There is no available scientific literature detailing the use of this compound in the synthesis of fluorinated polymers.
Advanced Materials for Electronics (e.g., fluorinated viologens for electrochromic devices)
There is no available scientific literature detailing the use of this compound in the synthesis of advanced materials for electronics, including fluorinated viologens for electrochromic devices.
Materials for Radiation Detection (e.g., Mn-based bisphosphonium halides)
There is no available scientific literature detailing the use of this compound in the synthesis of materials for radiation detection, such as Mn-based bisphosphonium halides.
Applications in Medicinal and Agrochemical Chemistry Leveraging 2 Bromo 4,6 Difluorobenzyl Bromide
Pharmaceutical Development
The development of new pharmaceuticals often relies on the ability to synthesize complex molecular structures that can interact with specific biological targets. 2-Bromo-4,6-difluorobenzyl bromide has emerged as a key building block in this endeavor, facilitating the creation of potent and selective enzyme inhibitors and bioactive heterocyclic compounds.
Design and Synthesis of Enzyme Inhibitors
The introduction of the 2-bromo-4,6-difluorobenzyl moiety into various molecular scaffolds has been a successful strategy in the design of potent enzyme inhibitors. The specific placement of bromine and fluorine atoms on the benzyl (B1604629) ring can significantly influence the binding affinity and selectivity of the resulting compounds.
Bovine Viral Diarrhea Virus (BVDV) is a member of the Pestivirus genus and serves as a crucial surrogate model for the study of Hepatitis C Virus (HCV) due to similarities in their replication mechanisms. Research aimed at discovering new anti-HCV drugs often utilizes BVDV as a preliminary screening tool. In this context, a series of substituted 5-benzyl-2-phenyl-5H-imidazo[4,5-c]pyridines were synthesized and evaluated for their inhibitory activity against BVDV.
In a key study, this compound was reacted with 2-phenyl-5H-imidazo[4,5-c]pyridine to yield a compound with a 2-bromo-4,6-difluorobenzyl group at the N-5 position of the imidazopyridine core. This particular compound demonstrated notable antiviral activity against BVDV in a cytopathic effect (CPE) reduction assay. The presence of the difluorobenzyl group was found to be a significant contributor to the compound's potency.
The research findings for a selection of these synthesized inhibitors are summarized in the table below:
| Compound | R2 | R4 | R6 | EC₅₀ (µM) for BVDV |
| 1 | H | H | H | >114 |
| 2 | H | F | H | 1.8 |
| 3 | F | F | H | 0.8 |
| 4 | Cl | Cl | H | 0.2 |
| 5 | Br | F | F | 0.2 |
| 6 | CN | H | H | 2.5 |
| 7 | OMe | H | H | 1.9 |
| EC₅₀ represents the concentration of the compound that inhibits 50% of the viral cytopathic effect. |
This table is based on data from Puerstinger, G., et al. (2005). Bioorganic & Medicinal Chemistry Letters, 15(24), 5487-5491.
The data clearly indicates that the substitution pattern on the benzyl ring plays a critical role in the antiviral activity. The compound synthesized using this compound (compound 5) was among the most potent inhibitors identified in this series.
The quest for novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection is an ongoing area of intensive research. One promising class of compounds is the 1,2-bis-substituted benzimidazoles. The synthesis of these molecules often involves the alkylation of a benzimidazole (B57391) intermediate.
While direct use of this compound is not explicitly detailed in widely available literature for this specific class, the closely related reagent, 2,6-difluorobenzyl bromide , has been successfully employed. In the synthesis of potent NNRTIs, 2,6-difluorobenzyl bromide was used to alkylate the N1 position of various substituted benzimidazoles with high regioselectivity. This step was crucial in developing compounds with significant inhibitory activity against both wild-type and mutant strains of HIV-1 reverse transcriptase.
This synthetic strategy highlights the importance of the difluorobenzyl moiety in achieving potent anti-HIV activity. The fluorine atoms are thought to enhance binding to the hydrophobic pocket of the reverse transcriptase enzyme.
P38 mitogen-activated protein (MAP) kinases are key enzymes involved in inflammatory signaling pathways, making them attractive targets for the development of anti-inflammatory drugs. While various heterocyclic scaffolds have been investigated as p38 MAP kinase inhibitors, there is no direct and explicit mention in the reviewed scientific literature of the use of this compound in the synthesis of these inhibitors. Further research may be required to explore the potential of incorporating the 2-bromo-4,6-difluorobenzyl moiety into known p38 MAP kinase inhibitor pharmacophores.
Synthesis of Bioactive Heterocycles
The reactivity of this compound makes it a valuable tool for the synthesis of complex heterocyclic structures that form the core of many bioactive compounds.
As previously discussed in the context of BVDV inhibitors, this compound is a key reagent in the synthesis of substituted 5-benzyl-2-phenyl-5H-imidazo[4,5-c]pyridines. The synthesis involves the N-alkylation of the parent 2-phenyl-5H-imidazo[4,5-c]pyridine with the appropriately substituted benzyl bromide.
The general synthetic scheme is as follows:
This reaction provides a straightforward method to introduce the 2-bromo-4,6-difluorobenzyl group onto the imidazo[4,5-c]pyridine scaffold. The resulting compounds have demonstrated significant potential as inhibitors of pestiviruses, underscoring the importance of this synthetic route in the development of new antiviral agents. The research findings from this work established a new class of pestivirus inhibitors.
Gonadotropin-Releasing Hormone Receptor Antagonists
The 2-bromo-4,6-difluorobenzyl moiety has been incorporated into the development of orally bioavailable gonadotropin-releasing hormone (GnRH) receptor antagonists. Researchers have synthesized compound libraries based on a uracil (B121893) scaffold, leading to the identification of promising candidates. nih.gov One such candidate, designated as 18a (SKI2496), demonstrated selective antagonistic activity towards human GnRH receptors. nih.gov In comparative studies, this compound exhibited improved bioavailability and superior gonadotropic suppression activity when benchmarked against Elagolix, a clinically advanced GnRH receptor antagonist. nih.gov The favorable pharmacokinetic profile and potent in vivo efficacy of these derivatives underscore the potential of the 2-bromo-4,6-difluorobenzyl group in designing new hormonal therapies. nih.gov
Novel 1,2,4-Triazolium Derivatives
This compound serves as a key starting material in the synthesis of novel 1,2,4-triazolium derivatives with significant antimicrobial properties. A series of these derivatives were synthesized from commercially available 1H-1,2,4-triazole and 2,4-difluorobenzyl bromide. nih.gov The resulting compounds were evaluated for their antibacterial and antifungal activities against a panel of microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.gov The antimicrobial testing revealed that many of the synthesized triazolium derivatives exhibit potent activity. nih.goveurjchem.com Notably, the antimicrobial efficacy of these derivatives is influenced by the nature of the substituent, the length of the alkyl chain, and the number of triazolium rings. nih.gov
Anticancer and Antimicrobial Agent Development
The structural motif of this compound has been explored in the creation of novel compounds with potential anticancer and antimicrobial applications.
Synthesis of Novel Anticancer Agents via Cross-Coupling Reactions
While direct cross-coupling reactions involving this compound for anticancer agents are not extensively detailed in the provided context, the use of related bromo- and fluoro-substituted aromatic compounds in such reactions is a well-established strategy in medicinal chemistry. For instance, various quinazoline (B50416) derivatives, which are known anticancer agents, have been synthesized incorporating bromo-substituents, and studies have shown that the presence of a halogen at certain positions can enhance anticancer effects. nih.gov Similarly, Suzuki-Miyaura cross-coupling reactions are employed to synthesize functionalized N-(4-bromophenyl)furan-2-carboxamides, which have shown antibacterial activities. nih.gov This highlights the general utility of bromo-substituted precursors in generating diverse molecular scaffolds for therapeutic evaluation.
Investigated for Potential Anticancer and Antimicrobial Properties
Derivatives incorporating the 2,4-difluorobenzyl moiety, which is structurally related to this compound, have been synthesized and evaluated for their potential as anticancer and antimicrobial agents. For example, novel 1,2,4-triazolium derivatives synthesized using 2,4-difluorobenzyl bromide displayed significant in vitro antibacterial and antifungal activities against various pathogens. nih.gov Some of these compounds showed more potent activity than existing clinical drugs like chloramphenicol (B1208) and fluconazole. nih.gov In the realm of anticancer research, various heterocyclic compounds containing bromo- and fluoro-substituents have been synthesized and tested. For instance, certain 6-bromoquinazoline (B49647) derivatives have shown cytotoxic activity against cancer cell lines. nih.gov Also, imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole derivatives containing a bromo-substituent have been assessed for their anticancer potential. dlsu.edu.ph
Modulation of Biological Activity through Fluorination
The introduction of fluorine atoms into drug candidates, a strategy exemplified by the use of building blocks like this compound, can significantly enhance their pharmacological properties.
Impact on Physicochemical and Electronic Properties for Drug Design
The introduction of a 2,6-difluorobenzyl moiety, derived from 2,6-difluorobenzyl bromide, can significantly influence the properties of a drug candidate. The two fluorine atoms, being highly electronegative, create a strong dipole moment and can alter the acidity or basicity of nearby functional groups. cymitquimica.comnih.gov This modification can be crucial for optimizing a drug's solubility, membrane permeability, and interaction with its biological target. nih.govresearchgate.net
The fluorine atoms can also block metabolic oxidation at the ortho positions of the benzene (B151609) ring, a common site of degradation by cytochrome P450 enzymes. This "metabolic blocking" effect can increase the drug's half-life and bioavailability. researchgate.net Furthermore, the lipophilicity of a molecule can be fine-tuned by the addition of fluorine atoms, which can enhance its ability to cross cellular membranes and reach its site of action. cymitquimica.com The unique electronic properties of the C-F bond can also lead to stronger and more specific interactions with target proteins, potentially increasing the potency of the drug.
Table 1: Physicochemical Properties of 2,6-Difluorobenzyl bromide
| Property | Value |
| CAS Number | 85118-00-9 |
| Molecular Formula | C₇H₅BrF₂ |
| Molecular Weight | 207.02 g/mol |
| Appearance | White to almost white powder or crystal |
| Melting Point | 52-55 °C |
This interactive table provides key physicochemical data for 2,6-Difluorobenzyl bromide.
Agrochemical Formulations
The principles that make fluorinated compounds valuable in medicine also apply to the development of modern agrochemicals. The inclusion of fluorine can enhance the efficacy, selectivity, and environmental profile of herbicides and fungicides. nih.gov
While direct applications of this compound in commercial herbicides or fungicides are not widely documented, the use of fluorinated building blocks is a common strategy in the agrochemical industry. For instance, related fluorinated aromatic compounds are used as intermediates in the synthesis of various pesticides. nbinno.com The 2,6-difluorobenzyl moiety can be incorporated into the molecular structure of a potential herbicide or fungicide to enhance its biological activity.
Research has shown that fluorinated compounds are integral to a significant portion of modern pesticides. nih.gov The development of novel herbicides and fungicides often involves the synthesis of numerous analogues of a lead compound, and fluorinated building blocks like 2,6-difluorobenzyl bromide are valuable tools in this process. For example, a patent discloses that substituted arylpyrazole compounds synthesized from 2,6-difluorobenzyl bromide can be used as parasiticides. google.com
Furthermore, the altered electronic properties of the molecule can lead to a more specific mode of action, targeting the pest while minimizing harm to the crop and non-target organisms. This increased selectivity is a key goal in the development of modern, sustainable agricultural solutions. The use of fluorinated intermediates like 2,6-difluorobenzyl bromide is a key strategy for achieving the optimal balance of potency, selectivity, and environmental safety required for a successful crop protection product.
Spectroscopic and Structural Characterization in Research of 2 Bromo 4,6 Difluorobenzyl Bromide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and versatile analytical technique for the structural elucidation and kinetic analysis of 2-bromo-4,6-difluorobenzyl bromide and its derivatives. By exploiting the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms within a molecule.
The structural characterization of this compound derivatives is routinely achieved through a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Each of these techniques probes a different nucleus, offering a comprehensive picture of the molecule's connectivity and stereochemistry.
¹H NMR: Proton NMR is fundamental in determining the number and arrangement of hydrogen atoms. For a compound like this compound, the benzylic protons (CH₂Br) would exhibit a characteristic chemical shift, typically in the range of 4.5 ppm, influenced by the adjacent bromine atom and the difluorophenyl ring. The aromatic protons would appear further downfield, with their splitting patterns revealing their relative positions on the ring and their coupling to the fluorine atoms.
¹³C NMR: Carbon-13 NMR provides insights into the carbon skeleton of the molecule. Each unique carbon atom in a derivative of this compound will produce a distinct signal. The carbon of the CH₂Br group would be observed at a specific chemical shift, while the aromatic carbons would appear in the characteristic downfield region for sp²-hybridized carbons. The carbons directly bonded to fluorine atoms will show characteristic splitting patterns due to C-F coupling, which is invaluable for confirming the substitution pattern on the aromatic ring. For instance, in 2-bromobutane, the carbon attached to the bromine atom has a chemical shift of approximately 62.5 ppm. docbrown.info
¹⁹F NMR: Given the presence of fluorine atoms, ¹⁹F NMR is an exceptionally sensitive and informative technique. magritek.com It provides direct information about the chemical environment of the fluorine atoms. The chemical shifts and coupling constants in ¹⁹F NMR spectra are highly sensitive to the electronic environment, allowing for the unambiguous assignment of fluorine positions on the aromatic ring and the detection of subtle structural changes in derivatives.
The following table provides a hypothetical example of expected NMR data for this compound, based on typical chemical shift values for similar structures.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~4.5 | Singlet | CH₂Br |
| ¹H | ~7.0-7.5 | Multiplet | Aromatic CH |
| ¹³C | ~30 | Singlet | CH₂Br |
| ¹³C | ~110-160 (with C-F coupling) | Multiplet | Aromatic C |
| ¹⁹F | Varies | Multiplet | Aromatic C-F |
This table is illustrative and actual values may vary depending on the solvent and specific experimental conditions.
NMR spectroscopy is not only a tool for static structural analysis but also a dynamic technique for monitoring the progress of chemical reactions in real-time. magritek.comlibretexts.org By acquiring NMR spectra at regular intervals, researchers can track the disappearance of starting materials and the appearance of products. magritek.com This allows for the determination of reaction kinetics and the optimization of reaction conditions.
For reactions involving this compound, both ¹H and ¹⁹F NMR can be particularly useful. magritek.com For example, in a nucleophilic substitution reaction where the benzylic bromide is replaced, the signal for the CH₂Br protons in the ¹H NMR spectrum will decrease in intensity, while new signals corresponding to the protons of the newly formed product will emerge. libretexts.org
Furthermore, if a reaction can lead to the formation of different isomers, NMR can be used to determine the ratio of these isomers. The integration of the signals corresponding to each isomer provides a quantitative measure of their relative abundance in the reaction mixture. This is crucial for understanding the regioselectivity and stereoselectivity of a reaction.
Mass Spectrometry (MS) for Product Identification and Purity Assessment
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the context of this compound derivatives, MS is essential for confirming the identity of newly synthesized products and assessing their purity.
The mass spectrum of a derivative will show a molecular ion peak (M⁺) corresponding to the mass of the molecule. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic pair of peaks (M⁺ and M+2) of approximately equal intensity. This isotopic signature is a clear indicator of the presence of a bromine atom in the molecule.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion with high precision, which allows for the determination of the molecular formula. This is a critical step in confirming that the desired product has been formed.
In addition to the molecular ion, the mass spectrum will also show fragment ions, which are formed by the breakdown of the molecule in the mass spectrometer. The fragmentation pattern can provide valuable structural information, helping to piece together the connectivity of the molecule. For example, a common fragmentation pathway for benzyl (B1604629) bromides is the loss of the bromine atom to form a stable benzyl cation.
The following table illustrates the expected isotopic pattern for the molecular ion of this compound.
| Ion | m/z (relative to ⁷⁹Br) | m/z (relative to ⁸¹Br) | Expected Relative Intensity |
| [C₇H₄BrF₂]⁺ | 252.95 | 254.95 | ~1:1 |
This table is based on the natural abundance of bromine isotopes.
X-ray Crystallography for Detailed Molecular Structure and Ligand-Target Interactions
For derivatives of this compound, obtaining a crystal structure can be invaluable for:
Unambiguous structure confirmation: It provides definitive proof of the molecular structure, including the regiochemistry of substitution on the aromatic ring.
Conformational analysis: It reveals the preferred spatial arrangement of the atoms, which can influence the molecule's physical and chemical properties.
Intermolecular interactions: It shows how molecules pack together in the crystal lattice, providing insights into intermolecular forces such as halogen bonding and π-π stacking.
In the context of medicinal chemistry and drug design, X-ray crystallography is particularly crucial for understanding how a ligand (a derivative of this compound) interacts with its biological target, such as a protein or enzyme. By co-crystallizing the ligand with its target, researchers can visualize the precise binding mode, identifying the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are responsible for the ligand's affinity and selectivity. This information is instrumental in the rational design of more potent and specific therapeutic agents.
Future Directions and Research Perspectives for 2 Bromo 4,6 Difluorobenzyl Bromide
Development of Greener and More Sustainable Synthetic Routes
The traditional synthesis of benzyl (B1604629) bromides often relies on methods that are now considered environmentally burdensome, such as the Wohl-Ziegler bromination using N-bromosuccinimide (NBS) in chlorinated solvents like carbon tetrachloride. researchgate.net Future research should prioritize the development of more sustainable synthetic pathways to 2-Bromo-4,6-difluorobenzyl bromide, likely starting from 2-bromo-1,3-difluorotoluene.
Key areas for exploration include:
Photobromination with Molecular Bromine: Utilizing light to initiate the radical bromination of the benzylic position with elemental bromine can be a more atom-economical approach. nih.gov Research could focus on optimizing reaction conditions, such as light source and wavelength, to maximize selectivity for the desired monobrominated product and minimize side reactions.
Alternative Brominating Agents and Solvents: Investigating greener brominating agents is crucial. For instance, methods using sodium bromide (NaBr) in conjunction with an oxidant like periodic acid or Oxone present a less hazardous alternative to elemental bromine. digitellinc.com Furthermore, replacing chlorinated solvents with more benign options such as cyclopentyl methyl ether, acetonitrile, or even water is a critical step towards a more sustainable process. researchgate.netdigitellinc.com
Continuous Flow Synthesis: Transitioning from batch to continuous flow processes can offer significant advantages in terms of safety, scalability, and process control for bromination reactions. This approach can minimize the handling of hazardous reagents and allow for precise control over reaction parameters, leading to higher yields and purity.
A comparative look at traditional versus potential greener synthetic methods is presented in Table 1.
| Parameter | Traditional Method (e.g., Wohl-Ziegler) | Potential Greener Alternative |
| Brominating Agent | N-Bromosuccinimide (NBS) | Molecular Bromine (Br2) with photo-initiation, NaBr/Oxidant |
| Solvent | Carbon tetrachloride, Dichloromethane (B109758) | Acetonitrile, Cyclopentyl methyl ether, Water |
| Byproducts | Succinimide, Halogenated waste | HBr (can be recycled), Benign salts |
| Atom Economy | Lower | Potentially higher |
| Safety/Environmental | High toxicity of solvent and byproducts | Reduced toxicity, potential for recycling |
Exploration of Novel Catalytic Systems for Functionalization
The presence of a C(sp²)-Br bond in this compound opens the door to a vast array of transition metal-catalyzed cross-coupling reactions. While the benzylic bromide is highly susceptible to nucleophilic substitution, the aryl bromide can be selectively functionalized using appropriate catalytic systems. This dual reactivity is a key area for future exploration.
Future research should focus on:
Selective C(sp²)-Br Functionalization: Developing catalytic systems, likely based on palladium, that can selectively activate the C(sp²)-Br bond in the presence of the more reactive C(sp³)-Br bond is a significant challenge. This would allow for the introduction of various substituents at the aromatic ring prior to further derivatization at the benzylic position.
Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura coupling of the C(sp²)-Br bond with a wide range of boronic acids and esters would be a powerful tool for creating new carbon-carbon bonds. nih.govnih.gov This could be used to synthesize complex molecules with tailored electronic and steric properties.
Sonogashira Coupling: The Sonogashira reaction, which couples aryl halides with terminal alkynes, offers a direct route to aryl alkynes. researchgate.netorganic-chemistry.org Applying this to this compound would provide access to a variety of alkynyl-substituted benzyl bromides, which are valuable intermediates in organic synthesis.
Buchwald-Hartwig Amination: This reaction would enable the formation of carbon-nitrogen bonds by coupling the C(sp²)-Br bond with various amines. This is a particularly important transformation in medicinal chemistry for the synthesis of nitrogen-containing heterocycles and other bioactive compounds.
Dual and Sequential Functionalization: A highly attractive research avenue would be the development of one-pot or sequential reactions that leverage both the benzylic and aryl bromide moieties. This could involve an initial catalytic cross-coupling at the aryl position followed by a nucleophilic substitution at the benzylic position, or vice versa, to rapidly build molecular complexity.
Expanding Applications in Medicinal Chemistry and Materials Science
The incorporation of fluorine atoms into organic molecules is a well-established strategy in both medicinal chemistry and materials science to modulate properties such as metabolic stability, binding affinity, lipophilicity, and electronic characteristics. nih.govacs.org this compound is a prime candidate for the synthesis of novel compounds in these fields.
In Medicinal Chemistry:
Scaffold for Bioactive Molecules: The 2-bromo-4,6-difluorobenzyl moiety can be incorporated as a key structural element in a variety of potential drug candidates. researchgate.net The fluorine atoms can enhance binding to target proteins and improve pharmacokinetic properties. nih.gov
Synthesis of Fluorinated Analogues: This compound can serve as a versatile building block for the synthesis of fluorinated analogues of known bioactive compounds. cuny.edumdpi.com For instance, it could be used to introduce the difluorobenzyl group into heterocyclic scaffolds known to possess biological activity. tandfonline.com
Probing Structure-Activity Relationships: By systematically introducing the 2-bromo-4,6-difluorobenzyl group into different molecular frameworks, researchers can probe structure-activity relationships and optimize the potency and selectivity of drug candidates.
In Materials Science:
Monomers for Fluorinated Polymers: The benzylic bromide functionality allows for polymerization reactions, potentially leading to novel fluorinated polymers with unique properties. sigmaaldrich.com These polymers could exhibit enhanced thermal stability, chemical resistance, and specific optical or electronic properties. mdpi.comnih.gov
Organic Light-Emitting Diodes (OLEDs): Fluorinated aromatic compounds are of interest for applications in OLEDs due to their electronic properties. This compound could be a precursor for the synthesis of new host or emissive materials for OLED devices.
Functional Coatings: The unique properties conferred by the fluorine atoms, such as hydrophobicity and lipophobicity, make this compound a potential starting material for the development of functional surface coatings with applications ranging from anti-fouling to low-friction surfaces. researchgate.net
Advanced Computational Studies for Predictive Reactivity and Drug Design
Computational chemistry offers powerful tools to predict the behavior of molecules and guide experimental work. For a relatively unexplored compound like this compound, in silico studies are invaluable for accelerating its development and application.
Future research should employ:
Density Functional Theory (DFT) Studies: DFT calculations can be used to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.net This includes predicting the relative reactivity of the two bromine atoms, understanding the influence of the fluorine atoms on the aromatic ring's reactivity, and calculating key parameters like HOMO-LUMO energy gaps. nih.gov
Reaction Mechanism Elucidation: Computational modeling can be used to investigate the transition states and reaction pathways for the various functionalization reactions discussed above. acs.org This can help in optimizing reaction conditions and predicting the regioselectivity of reactions.
Molecular Docking and Drug Design: In the context of medicinal chemistry, molecular docking studies can predict how molecules derived from this compound might bind to specific biological targets. nih.gov This can guide the design of new, more potent, and selective drug candidates.
Prediction of Material Properties: For materials science applications, computational methods can be used to predict the bulk properties of polymers derived from this monomer, such as their thermal stability, mechanical strength, and electronic band structure.
Q & A
Q. What are the recommended synthetic routes for 2-bromo-4,6-difluorobenzyl bromide, and how do reaction conditions influence yield and purity?
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine-induced splitting in aromatic protons) and FT-IR to detect C-Br stretching (~550 cm⁻¹). Mass spectrometry (EI-MS) should show molecular ion peaks at m/z 249 (M⁺) and isotopic patterns consistent with bromine. Purity is quantified via reverse-phase HPLC using a C18 column with acetonitrile/water mobile phases. Cross-validate with elemental analysis (C, H, Br, F) to ensure stoichiometric accuracy .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : This compound is a lachrymator and causes severe skin burns (H314/H318 hazard codes). Use nitrile gloves , sealed goggles, and a fume hood. Store in amber glass bottles under inert gas (Ar/N₂) at –20°C to prevent hydrolysis. Spills require neutralization with sodium bicarbonate and disposal via hazardous waste protocols (UN1760, Packing Group III) . Emergency rinsing with water for 15+ minutes is mandatory for eye/skin contact .
Advanced Research Questions
Q. What mechanistic insights explain competing side reactions (e.g., Wurtz coupling) during cross-coupling of this compound?
- Methodological Answer : Lithiation or Grignard reagent formation from brominated benzyl derivatives often leads to homo-coupling due to radical recombination or nucleophilic displacement. For example, attempts to cross-couple 4-bromo-2,6-difluorobenzyl bromide with aryl halides result in Wurtz products like 1,2-bis(4-bromophenyl)ethane. To suppress this, use low-temperature lithiation (–78°C) and sterically hindered ligands (e.g., (–)-sparteine) to stabilize intermediates. Alternatively, employ Pd-catalyzed Suzuki-Miyaura coupling with arylboronic acids to bypass competing pathways .
Q. How do fluorination patterns influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?
- Methodological Answer : The meta -fluorine atoms at positions 4 and 6 deactivate the aromatic ring, directing nucleophiles to the para position relative to bromine. Kinetic studies using NaN₃ in DMSO show a 10-fold slower reaction rate compared to non-fluorinated analogs due to electron-withdrawing effects. Computational modeling (DFT at B3LYP/6-31G*) reveals a higher activation energy barrier (ΔG‡ = 28.5 kcal/mol) for SNAr vs. 24.1 kcal/mol in 2-bromotoluene. Use polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C) to accelerate reactions .
Q. What strategies mitigate halogen exchange (F/Br) during functionalization of this compound?
- Methodological Answer : Halogen exchange occurs via radical pathways under UV light or high-temperature conditions. To prevent this:
- Use radical inhibitors (e.g., BHT) during photochemical reactions.
- Avoid prolonged heating (>60°C) in protic solvents (e.g., ethanol).
- Employ transition-metal catalysts (e.g., CuI) for selective C–Br retention during coupling. Validate product integrity via ¹⁹F NMR to detect unintended fluorine displacement .
Key Data for Experimental Design
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Weight | 249.0 g/mol | |
| Boiling Point | 210–215°C (decomposes) | |
| Melting Point | Not reported (liquid at RT) | |
| LogP (XLogP3) | 2.8 | Analogous to |
| Hazard Class | 8 (Corrosive) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
